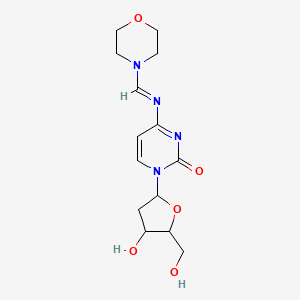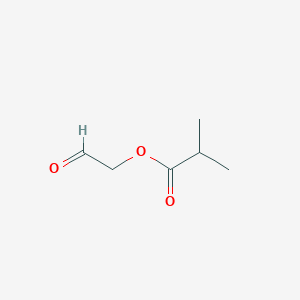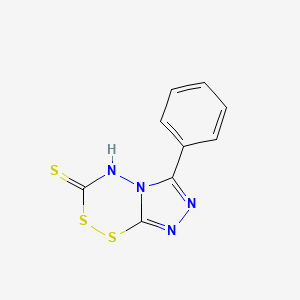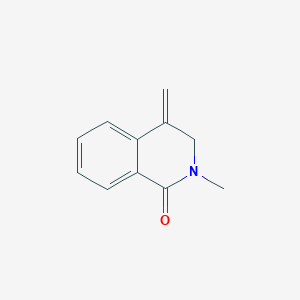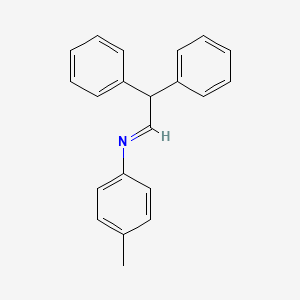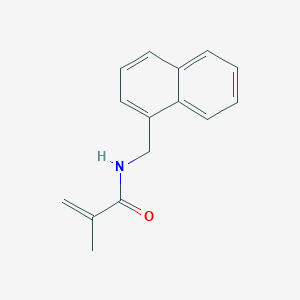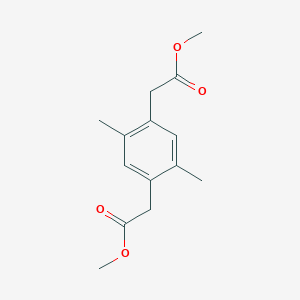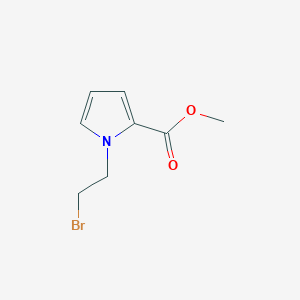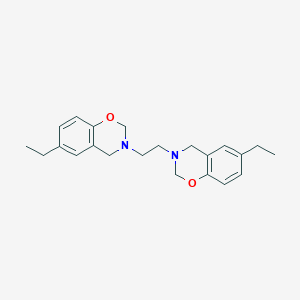
3,3'-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their unique properties, including thermal stability, mechanical strength, and resistance to moisture and chemicals. These properties make them valuable in various industrial applications, particularly in the production of high-performance polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) typically involves the reaction of 6-ethyl-3,4-dihydro-2H-1,3-benzoxazine with ethane-1,2-diol. The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the desired product. For instance, the mixture may be first reacted at 60°C for 10 minutes, followed by heating to 110°C for 8 hours. After the reaction is complete, the product is isolated by filtration and washing with solvents such as ethyl acetate and diethyl ether .
Industrial Production Methods
In industrial settings, the production of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The use of advanced purification methods, such as crystallization and chromatography, is common to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
科学的研究の応用
3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, thereby modulating their activity. The specific pathways involved may include inhibition of inflammatory mediators and disruption of microbial cell walls .
類似化合物との比較
Similar Compounds
- 3,3’-(Ethane-1,2-diyl)bis(6-methoxy-3,4-dihydro-2H-1,3-benzoxazine)
- 1,1’-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]
- Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate
Uniqueness
Compared to similar compounds, 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) stands out due to its unique combination of thermal stability, mechanical strength, and resistance to chemicals. These properties make it particularly valuable in applications requiring high-performance materials .
特性
CAS番号 |
114176-76-0 |
|---|---|
分子式 |
C22H28N2O2 |
分子量 |
352.5 g/mol |
IUPAC名 |
6-ethyl-3-[2-(6-ethyl-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C22H28N2O2/c1-3-17-5-7-21-19(11-17)13-23(15-25-21)9-10-24-14-20-12-18(4-2)6-8-22(20)26-16-24/h5-8,11-12H,3-4,9-10,13-16H2,1-2H3 |
InChIキー |
FNQXBSIUIFUCHL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)OCN(C2)CCN3CC4=C(C=CC(=C4)CC)OC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
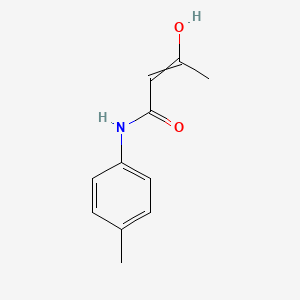
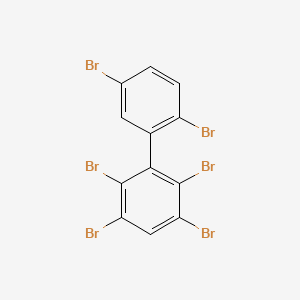

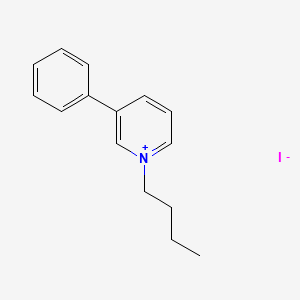
![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
